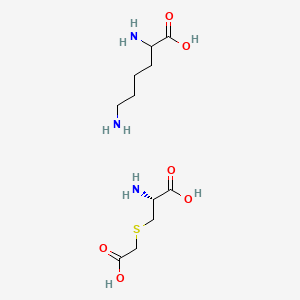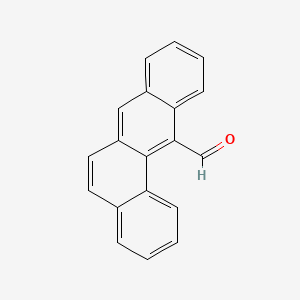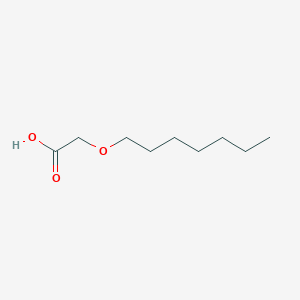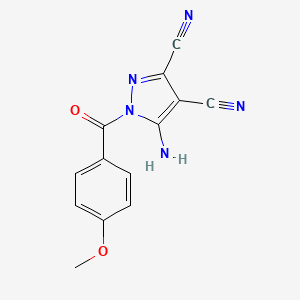![molecular formula C13H18F3N2O+ B14169303 Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium CAS No. 6833-52-9](/img/structure/B14169303.png)
Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium is a chemical compound with the molecular formula C9H9IO3 and a molecular weight of 292.073 It is known for its unique structure, which includes a trifluoromethyl group attached to an aniline derivative
Preparation Methods
The synthesis of Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium typically involves multiple steps, including the reaction of diethylamine with a suitable precursor containing the trifluoromethyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in specialized reactors to achieve high yields and purity.
Chemical Reactions Analysis
Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It may have applications in drug development due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium can be compared to other similar compounds, such as:
- 2-(2-Oxo-2-(3-(trifluoromethyl)anilino)ethyl)isoquinolinium chloride
- 1-(2-Oxo-2-(3-(trifluoromethyl)anilino)ethyl)pyridinium chloride
- 2-(2-(3-Cyanoanilino)-2-oxoethyl)isoquinolinium chloride
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The presence of different functional groups or substituents can significantly influence their properties and uses.
Properties
CAS No. |
6833-52-9 |
|---|---|
Molecular Formula |
C13H18F3N2O+ |
Molecular Weight |
275.29 g/mol |
IUPAC Name |
diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium |
InChI |
InChI=1S/C13H17F3N2O/c1-3-18(4-2)9-12(19)17-11-7-5-6-10(8-11)13(14,15)16/h5-8H,3-4,9H2,1-2H3,(H,17,19)/p+1 |
InChI Key |
JKSSCVRQSVZARB-UHFFFAOYSA-O |
Canonical SMILES |
CC[NH+](CC)CC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


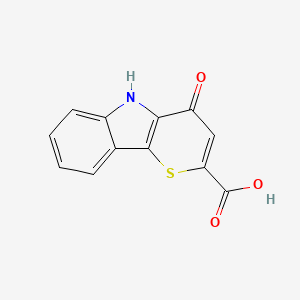
![N-(5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-4-nitrobenzamide](/img/structure/B14169237.png)
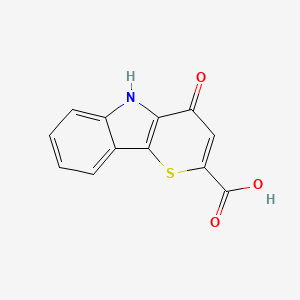
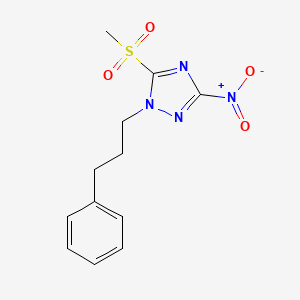
![2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14169243.png)

![N-[(2-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14169256.png)

![4-Butoxy-I(2)-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid](/img/structure/B14169276.png)
